molecular formula C9H7N3O4S B2557427 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide CAS No. 400082-55-5

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide

Cat. No.: B2557427
CAS No.: 400082-55-5
M. Wt: 253.23
InChI Key: AOMNPLATGYNULW-WQLSENKSSA-N
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Description

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide is a chemical compound of interest in specialized organic synthesis and medicinal chemistry research. This molecule features a unique structure combining cyanide, sulfonyloxy, and imidoyl functional groups, which may be utilized as a key intermediate or building block in the construction of more complex molecules. Its potential research applications could include serving as a precursor for the development of novel heterocyclic compounds or as a substrate in studies exploring new catalytic reactions. Researchers might also investigate its properties for use in biochemical probing, given the potential reactivity of its functional groups. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet and handle this material with appropriate precautions, including the use of personal protective equipment, due to the potential hazards associated with its functional groups.

Properties

IUPAC Name

[(Z)-(2-amino-1-cyano-2-oxoethylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c10-6-8(9(11)13)12-16-17(14,15)7-4-2-1-3-5-7/h1-5H,(H2,11,13)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMNPLATGYNULW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane under reflux conditions . This method yields the desired compound with moderate efficiency. Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Oxidation : Transforming the compound into different oxo derivatives.
  • Reduction : Converting the oxo group to a hydroxyl group.
  • Substitution : Allowing for the introduction of other functional groups through nucleophilic substitution reactions.

Biology

The biological activity of derivatives of this compound has been a focus of research. Studies have indicated potential applications in:

  • Antimicrobial Activity : Compounds similar to 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MIC) around 256 µg/mL.
  • Cytotoxicity : Investigations into its derivatives have revealed promising results against various cancer cell lines. Selective cytotoxicity towards cancer cells while sparing normal cells has been noted, suggesting potential therapeutic applications in oncology.

Medicine

Research is ongoing to explore its role as a pharmaceutical intermediate. The compound's ability to interact with biological targets through hydrogen bonding and other interactions makes it a candidate for drug development aimed at modulating enzyme activity and receptor interactions.

Case Study 1: Antimicrobial Properties

A study published in ResearchGate highlighted the synthesis and antibacterial activity of novel derivatives based on similar structural motifs as 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide. The findings indicated that these compounds effectively inhibited bacterial growth, emphasizing their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of compounds derived from this chemical structure against human cancer cell lines. Results demonstrated that certain derivatives exhibited selective toxicity, making them candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide involves its interaction with molecular targets through its functional groups. The amino and oxo groups can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Lumping Strategy Relevance : As per , compounds with shared functional groups (e.g., nitrile, amide) may be "lumped" for modeling reactivity. However, the phenylsulfonyloxy group in the target compound introduces distinct electronic effects, necessitating separate evaluation .
  • Crystallographic Data: N-Cyclohexyl-2-oxo-2-phenylacetamide’s crystal structure (linked via hydrogen bonds) implies that the target compound’s amino-oxo group could drive similar packing arrangements, affecting material properties .

Biological Activity

2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide can be represented as follows:

  • Molecular Formula : C₉H₇N₃O₃S
  • Molecular Weight : 225.23 g/mol

This compound contains a cyanide group, which is known for its high toxicity, but it also possesses functional groups that may confer specific biological activities.

Mechanisms of Biological Activity

The biological activity of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cellular processes. For example, it may act as an inhibitor of certain proteases or kinases involved in cell signaling pathways.
  • Cyanide Toxicity : As a cyanogenic compound, it can disrupt mitochondrial function by binding to cytochrome c oxidase, leading to impaired ATP production and cellular respiration .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially making it useful in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited serine proteases with IC₅₀ values in the low micromolar range, indicating significant enzyme inhibition potential .
  • Toxicity Assessment : Research involving animal models showed that exposure to cyanogenic compounds resulted in acute toxicity symptoms, including respiratory distress and lethality at higher doses . Specifically, rats exposed to similar compounds exhibited rapid onset of symptoms consistent with cyanide poisoning.
  • Antibacterial Activity : In vitro tests revealed that the compound displayed effective antimicrobial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms . The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Data Summary

The following table summarizes key findings related to the biological activity of 2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide:

Activity Type Mechanism IC₅₀/MIC Values Study Reference
Enzyme InhibitionSerine protease inhibitionLow micromolar
Cyanide ToxicityMitochondrial disruptionLethal at high doses
Antibacterial ActivityInhibition of bacterial growthVaries (specific strains)

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